阿替卡因杂质 G

描述

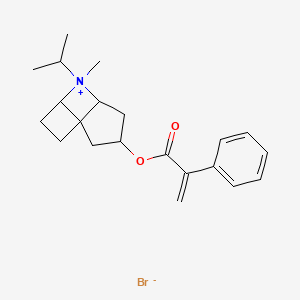

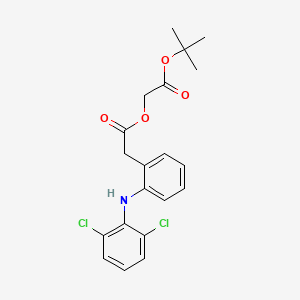

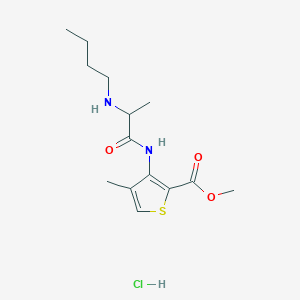

Articaine Impurity G, also known as Butylarticaine Hydrochloride, is a compound with the molecular formula C14H23ClN2O3S . It is an impurity of Articaine, a commonly used local anesthetic in dentistry .

Molecular Structure Analysis

The molecular structure of Articaine Impurity G consists of 14 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis

Articaine Impurity G has a molecular weight of 334.9 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 8, an Exact Mass of 334.1117915 g/mol, a Monoisotopic Mass of 334.1117915 g/mol, a Topological Polar Surface Area of 95.7 Ų, a Heavy Atom Count of 21, and a Formal Charge of 0 .科学研究应用

药物中的杂质分析

杂质分析技术:多维气相色谱-质谱联用(MDGC/MS)等先进技术用于药物中的杂质分析。这种方法增强了痕量杂质的分离能力和检测能力,这对有机化合物(如阿替卡因)的纯度评估至关重要(李等人,2013 年)。

荧光光谱测定:荧光光谱法是一种基于测量天然荧光的方法,用于确认药物化合物的纯度。该方法可用于确认阿替卡因在其制剂中的纯度(Barary 等人,2004 年)。

杂质分析综述:杂质分析是药物研究的一个重要方面。各种色谱和光谱技术,包括气相色谱和液相色谱-质谱联用(LC-MS-MS),用于此目的,这可能与研究阿替卡因杂质有关(Boob 等人,2018 年)。

关于阿替卡因的具体研究

阿替卡因在麻醉中:一项研究比较了 2% 阿替卡因和 2% 利多卡因在儿童中达到足够麻醉效果的有效性,突出了其临床意义并鼓励进一步研究在不同浓度下使用阿替卡因(Ramadurai 等人,2018 年)。

阿替卡因的安全性:对阿替卡因作为酰胺局部麻醉剂的安全性研究表明,它耐受性良好、安全且有效,可用于临床牙科。这项研究可以深入了解阿替卡因杂质的潜在副作用或毒理学方面(Malamed 等人,2001 年)。

作用机制

Target of Action

Articaine Impurity G, also known as Butylarticaine HCl or Methyl 3-(2-(butylamino)propanamido)-4-methylthiophene-2-carboxylate hydrochloride, is a derivative of articaine, a widely used local anesthetic in dentistry . The primary targets of articaine are the voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

Articaine Impurity G, like articaine, works by blocking the sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane . This increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the initiation and conduction of nerve impulses are blocked, leading to a loss of sensation in the local area .

Biochemical Pathways

It is known that the compound’s action primarily involves the nervous system and the processes of nerve impulse transmission .

Pharmacokinetics

The pharmacokinetics of Articaine Impurity G are expected to be similar to those of articaine. After submucosal injection, the time to maximum drug concentrations of articaine occurs about 10 to 15 minutes . The elimination half-time of articaine is about 20 minutes . Rapid metabolism of articaine to the inactive metabolite articainic acid contributes to its very low systemic toxicity and allows for the possibility of repeated injections .

Result of Action

The primary result of the action of Articaine Impurity G is local anesthesia, characterized by a temporary loss of sensation in the area where the compound is administered . This is achieved through the compound’s inhibitory effect on nerve impulse transmission .

安全和危害

属性

IUPAC Name |

methyl 3-[2-(butylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S.ClH/c1-5-6-7-15-10(3)13(17)16-11-9(2)8-20-12(11)14(18)19-4;/h8,10,15H,5-7H2,1-4H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVODIHKHPJLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23964-59-2 | |

| Record name | 2-Thiophenecarboxylic acid, 3-[[2-(butylamino)-1-oxopropyl]amino]-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。